Geranyl b-D-glucoside

Overview

Description

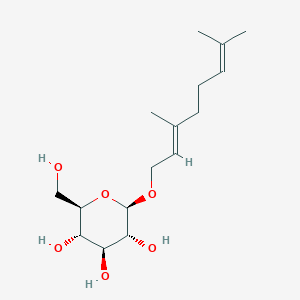

Geranyl b-D-glucoside is a glycosidic compound that consists of a geranyl group attached to a beta-D-glucopyranoside moiety. This compound is known for its presence in various plants, particularly in tea leaves, where it acts as an aroma precursor. It is a significant compound in the field of flavor chemistry due to its role in the formation of geraniol, a potent tea odorant .

Mechanism of Action

Target of Action

Geranyl Beta-D-Glucopyranoside, a supramolecular amphiphile, is primarily targeted by enzymes such as geraniol synthase (GES) and Nudix hydrolase . These enzymes play a crucial role in the biosynthesis of geranyl glycosides in plants .

Mode of Action

The interaction of Geranyl Beta-D-Glucopyranoside with its targets involves a series of biochemical reactions. The cytosolic Nudix hydrolase 1 (CsNUDX1-cyto) shows higher hydrolysis activity of geranyl-pyrophosphate to geranyl-monophosphate (GP) in vitro than its chloroplastidial counterpart (CsNUDX1-chlo) . This interaction results in the production of geranyl β-primeveroside, a derivative of Geranyl Beta-D-Glucopyranoside .

Biochemical Pathways

Geranyl Beta-D-Glucopyranoside affects the geraniol biosynthesis pathway. The compound is synthesized from geranyl diphosphate (GPP) in planta by the co-expression of genes for geraniol synthase (GES) and a known geraniol glucosyltransferase gene . This pathway leads to the formation of geranyl glucoside, a precursor for Geranyl Beta-D-Glucopyranoside .

Pharmacokinetics

It is known that the compound forms micelles in water with the help of ions . These micelles, which are complex aggregates of many molecules with a hydrophobic interior and hydrophilic exterior, may influence the bioavailability of Geranyl Beta-D-Glucopyranoside .

Result of Action

The molecular and cellular effects of Geranyl Beta-D-Glucopyranoside’s action are primarily observed in plants. For instance, the expression of CsNUDX1-cyto in tea leaves leads to a significant increase in geranyl β-primeveroside abundance . On the other hand, suppression of CsNUDX1-cyto transcription results in a significant decrease in geranyl β-primeveroside abundance .

Action Environment

The action, efficacy, and stability of Geranyl Beta-D-Glucopyranoside can be influenced by environmental factors. For instance, the compound has been shown to form micelles in water, which can stabilize the compound and protect it from degradation by sunlight or other environmental factors

Biochemical Analysis

Biochemical Properties

Geranyl Beta-D-Glucopyranoside is involved in the process of glycosylation, a common reaction for the biosynthesis of small molecule glycosides . This compound interacts with enzymes such as UDP-dependent glycosyltransferase (UGT) which mediates the glycosylation process . The nature of these interactions involves the transfer of a sugar molecule from an activated carbohydrate donor, usually UDP-glucose, to a wide range of acceptors .

Cellular Effects

In cellular processes, Geranyl Beta-D-Glucopyranoside has been observed to have effects on Escherichia coli cells when used in whole-cell biotransformation . The compound influences cell function by participating in the biotransformation process, contributing to the production of more stable glycosides .

Molecular Mechanism

The mechanism of action of Geranyl Beta-D-Glucopyranoside at the molecular level involves its participation in the glycosylation process. It acts as a substrate for the UDP-dependent glycosyltransferase (UGT), which transfers a sugar molecule from UDP-glucose to the compound, resulting in the formation of a glycoside .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Geranyl Beta-D-Glucopyranoside have been observed over time. For instance, in a study involving the whole-cell biotransformation of geraniol with Escherichia coli, Geranyl Beta-D-Glucopyranoside was obtained with 100% selectivity during a biotransformation on L-scale .

Dosage Effects in Animal Models

While specific studies on the dosage effects of Geranyl Beta-D-Glucopyranoside in animal models are limited, related compounds like geraniol have been studied. Geraniol has been observed to exhibit neuroprotective effects, suggesting potential benefits for conditions associated with low testosterone levels .

Metabolic Pathways

Geranyl Beta-D-Glucopyranoside is involved in the isoprenoid pathway. It is synthesized by the enzyme UDP-dependent glycosyltransferase (UGT), which transfers a sugar molecule from UDP-glucose to geraniol, resulting in the formation of Geranyl Beta-D-Glucopyranoside .

Subcellular Localization

The subcellular localization of Geranyl Beta-D-Glucopyranoside is not explicitly documented. Related compounds like geranyl diphosphate synthase have been found to localize to the cytosol , suggesting a possible similar localization for Geranyl Beta-D-Glucopyranoside.

Preparation Methods

Synthetic Routes and Reaction Conditions: Geranyl b-D-glucoside can be synthesized using the Koenigs-Knorr reaction, which involves the glycosylation of geraniol with a glucosyl donor in the presence of a catalyst. The reaction conditions typically include the use of a phase-transfer catalyst or a Lewis acid catalyst to enhance the yield. The reaction is monitored using techniques such as thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and infrared spectroscopy (IR) .

Industrial Production Methods: Industrial production of geranyl beta-D-glucopyranoside involves similar synthetic routes but on a larger scale. The optimization of reaction conditions, such as temperature, time, and catalyst concentration, is crucial to achieve higher yields. The use of advanced chromatographic techniques ensures the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Geranyl b-D-glucoside undergoes various chemical reactions, including:

Hydrolysis: The glycosidic bond can be hydrolyzed enzymatically or chemically to release geraniol and glucose.

Oxidation: The geranyl group can be oxidized to form geranyl acetate or other oxidized derivatives.

Thermal Decomposition: At elevated temperatures, geranyl beta-D-glucopyranoside decomposes to produce geraniol and other by-products.

Common Reagents and Conditions:

Hydrolysis: Enzymes such as beta-glucosidase or acidic conditions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Thermal Decomposition: High temperatures (around 300-400°C) are used to study the thermal stability and decomposition products.

Major Products Formed:

Hydrolysis: Geraniol and glucose.

Oxidation: Geranyl acetate and other oxidized derivatives.

Thermal Decomposition: Geraniol and various by-products.

Scientific Research Applications

Geranyl b-D-glucoside has several applications in scientific research:

Flavor Chemistry: It is used as a flavor precursor in the food industry to enhance the aroma of tea and other beverages.

Biological Studies: It is studied for its role in plant metabolism and its potential health benefits, including antioxidant and antimicrobial properties.

Pharmaceutical Research: Investigations into its potential therapeutic applications, such as anti-inflammatory and anticancer activities, are ongoing.

Industrial Applications: It is used in the synthesis of other valuable compounds and as a model compound in glycosylation studies.

Comparison with Similar Compounds

Geranyl 6-O-alpha-L-arabinopyranosyl-beta-D-glucopyranoside: Another glycosidic compound found in tea leaves, known for its role as an aroma precursor.

Geranyl-tetraacetyl-beta-D-glucopyranoside: A synthetic derivative used in flavor studies.

Kaempferol-3-O-beta-D-glucopyranoside: A flavonoid glycoside with similar glycosidic linkage but different aglycone.

Uniqueness: Geranyl b-D-glucoside is unique due to its specific role in the formation of geraniol, a key aroma compound in tea. Its presence in various plants and its potential health benefits make it a compound of significant interest in both flavor chemistry and biomedical research .

Biological Activity

Geranyl β-D-glucoside, a glycosylated form of geraniol, has emerged as a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Geranyl β-D-glucoside is synthesized through enzymatic glycosylation processes, often utilizing UDP-glycosyltransferases (UGTs). These enzymes facilitate the transfer of glucose moieties to various aglycones, including geraniol. The synthesis can be optimized using different biocatalysts, leading to improved yields and purity of the product .

Pharmacological Properties

Geranyl β-D-glucoside exhibits several pharmacological properties:

- Antioxidant Activity : The compound has demonstrated significant antioxidant capabilities, which may help in mitigating oxidative stress in biological systems.

- Anti-inflammatory Effects : Research indicates that geranyl β-D-glucoside can modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.

- Antimicrobial Activity : Preliminary studies suggest that it possesses antimicrobial properties, making it a candidate for further exploration in combating microbial infections.

The biological activity of geranyl β-D-glucoside is attributed to its interaction with various cellular pathways:

- Enzyme Modulation : It has been shown to influence the activity of enzymes involved in metabolic pathways. For example, studies on UGT92G6 revealed that it exhibited higher specificity towards geranyl glucoside compared to other substrates, indicating its potential role in metabolic regulation .

- Cell Signaling : The compound may also interact with signaling pathways relevant to stress responses in plants, suggesting a role in plant defense mechanisms against environmental stressors and pathogens.

Case Studies and Research Findings

Several studies have investigated the biological activity and applications of geranyl β-D-glucoside:

-

Kinetic Studies : A study on UGT92G6 highlighted its kinetic parameters when interacting with geranyl glucoside. The values for caffeic acid, carvacrol, and geranyl glucoside were found to be 376 µM, 216 µM, and 332 µM respectively, indicating varying affinities for these substrates (Table 1) .

Substrate (µM) (Ms) Caffeic Acid 376 3,169 Carvacrol 216 417 Geranyl Glucoside 332 30 - Biotransformation Studies : In a biocatalysis context, the production yield of geranyl glucoside was significantly enhanced through directed evolution techniques applied to an E. coli whole-cell biocatalyst. This approach improved yields by up to 60-fold .

- Toxicology Assessments : Toxicological evaluations have shown that while some derivatives of geraniol exhibit low toxicity levels (e.g., LD50 values greater than 4000 mg/kg), further studies are needed to fully understand the safety profile of geranyl β-D-glucoside in various applications .

Properties

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2E)-3,7-dimethylocta-2,6-dienoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28O6/c1-10(2)5-4-6-11(3)7-8-21-16-15(20)14(19)13(18)12(9-17)22-16/h5,7,12-20H,4,6,8-9H2,1-3H3/b11-7+/t12-,13-,14+,15-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMMXLHZEVYNSJO-QYSJADTOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCOC1C(C(C(C(O1)CO)O)O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801316488 | |

| Record name | Geranyl glucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801316488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22850-13-1 | |

| Record name | Geranyl glucoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22850-13-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Geranyl glucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801316488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.